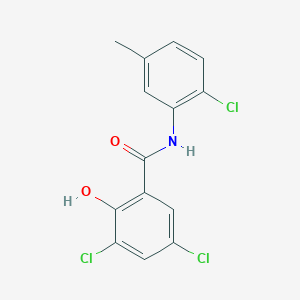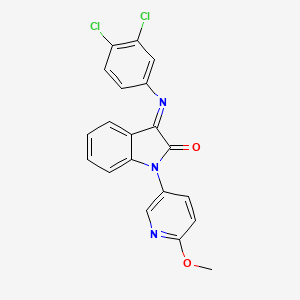
GalR3ant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GalR3ant involves the reaction of 3,4-dichloroaniline with 6-methoxy-3-pyridinecarboxaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase reaction synthesis and chemical co-precipitation may be employed .
Chemical Reactions Analysis
Types of Reactions: GalR3ant undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives , while reduction can produce amine derivatives .
Scientific Research Applications
GalR3ant has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in studies of receptor binding and activity.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of GalR3ant involves its binding to specific receptors, leading to modulation of cellular signaling pathways. It primarily targets G-protein coupled receptors (GPCRs) , influencing various physiological processes . The compound’s effects are mediated through interactions with these receptors, altering their activity and downstream signaling .
Comparison with Similar Compounds
- GalR1ant
- GalR2ant
- GalR4ant
Comparison: GalR3ant is unique in its specific binding affinity and selectivity for certain receptors compared to its analogs. This uniqueness makes it a valuable tool in pharmacological research for studying receptor functions and developing targeted therapies .
Properties
Molecular Formula |
C20H13Cl2N3O2 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)imino-1-(6-methoxypyridin-3-yl)indol-2-one |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-27-18-9-7-13(11-23-18)25-17-5-3-2-4-14(17)19(20(25)26)24-12-6-8-15(21)16(22)10-12/h2-11H,1H3 |
InChI Key |
YZFBJQVMOLTGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)Cl)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)
![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
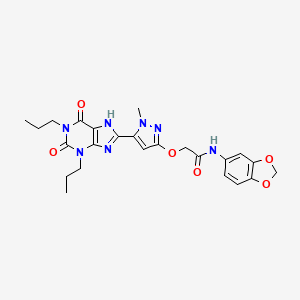
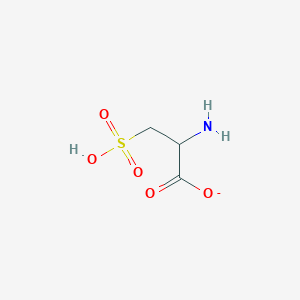
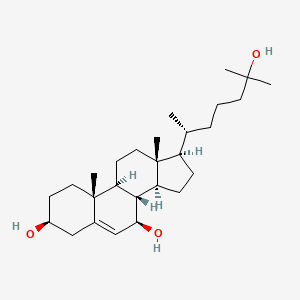
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
